Physalin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anticancer Properties

Physalin B, a naturally occurring steroid glycoalkaloid found in plants like Physalis angulata, has shown promise in scientific research for its potential anticancer properties. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines, including melanoma and gastric cancer [].

- Mechanism of action: Physalin B is believed to work by targeting multiple pathways within cancer cells. One mechanism involves inducing the expression of pro-apoptotic proteins like NOXA, which ultimately leads to the activation of caspases and mitochondrial dysfunction, triggering cell death.

Anti-inflammatory Properties

Research suggests Physalin B may also possess anti-inflammatory properties. Studies have shown its effectiveness in reducing inflammation in cell models and animal models of diseases like ulcerative colitis [, ].

- Mechanism of action: Physalin B may achieve its anti-inflammatory effects by suppressing the NF-κB signaling pathway, a key player in inflammatory responses [].

Other Potential Applications

Scientific research is exploring the potential applications of Physalin B beyond cancer and inflammation. Some studies suggest it may have:

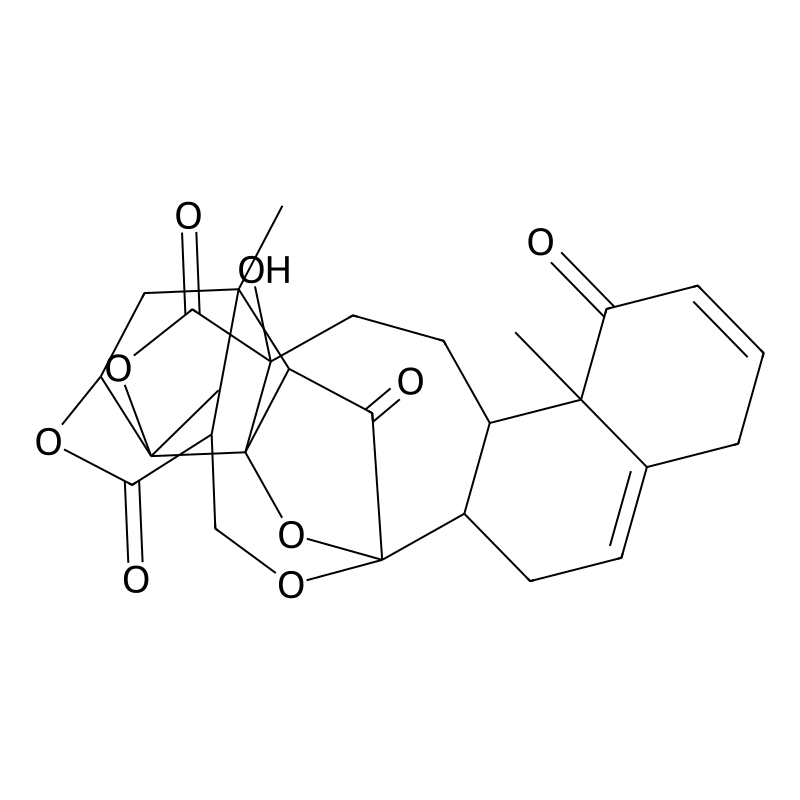

Physalin B is a bioactive compound belonging to the physalin family, which is derived from plants in the Solanaceae family, particularly Physalis species such as Physalis angulata and Physalis alkekengi. This compound is characterized by its unique cage-like structure, which contributes to its diverse biological activities. Physalin B has garnered attention for its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications.

Physalin B demonstrates a range of biological activities:

- Antitumor Activity: It inhibits the viability of various cancer cell lines with an IC50 value of approximately 1.35 μmol/L in HCT116 cells, promoting apoptosis and autophagy .

- Antimicrobial Effects: Physalin B suppresses quorum sensing in Staphylococcus aureus, potentially reducing virulence by inhibiting the binding of the AgrA protein to DNA . It also shows activity against Trypanosoma rangeli, enhancing mortality rates in infected larvae .

- Immunomodulatory Effects: The compound has been reported to suppress inflammatory responses by inhibiting cytokine production in macrophages .

The synthesis of physalin B can be achieved through various methods, primarily involving extraction from natural sources. It is typically isolated from the ethanol extract of the aerial parts of Physalis divericata or other related species. The isolation process often includes chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (greater than 98%) . Synthetic approaches may also be explored in laboratory settings to produce physalin B analogs for further study.

Physalin B has several promising applications:

- Cancer Therapy: Due to its ability to induce apoptosis and inhibit tumor growth, physalin B is being investigated as a potential therapeutic agent for various cancers .

- Antimicrobial Treatments: Its effectiveness against bacterial infections, particularly methicillin-resistant Staphylococcus aureus, positions it as a candidate for developing new anti-virulence strategies .

- Immunosuppressive Agent: The compound's ability to modulate immune responses suggests potential applications in treating autoimmune diseases or preventing transplant rejection .

Studies have shown that physalin B interacts with several cellular pathways:

- It enhances mitochondrial reactive oxygen species production, which is linked to its pro-apoptotic effects .

- The compound affects the NF-kB signaling pathway, inhibiting inflammatory responses in macrophages exposed to lipopolysaccharide .

- In microbial studies, physalin B binds to AgrA, disrupting its function and thereby affecting gene expression related to virulence factors in bacteria .

Several compounds are structurally and functionally similar to physalin B. These include:

- Physalin H: Shares similar structural characteristics and biological activities but exhibits different potency levels against quorum sensing in bacteria.

- Isophysalin B: Another analog with comparable effects on microbial virulence but differing mechanisms of action.

- Physalin D: Known for its distinct distribution characteristics and potential neuroprotective effects but less potent than physalin B in some assays.

Comparison TableCompound Source Plant Main Activity Unique Feature Physalin B Physalis divericata Antitumor, Antimicrobial Induces apoptosis via mito-ROS Physalin H Physalis angulata Antimicrobial Stronger Agr-QS suppression Isophysalin B Physalis alkekengi Antimicrobial Different binding affinity to AgrA Physalin D Physalis angulata Neuroprotective Unique tissue distribution profile

| Compound | Source Plant | Main Activity | Unique Feature |

|---|---|---|---|

| Physalin B | Physalis divericata | Antitumor, Antimicrobial | Induces apoptosis via mito-ROS |

| Physalin H | Physalis angulata | Antimicrobial | Stronger Agr-QS suppression |

| Isophysalin B | Physalis alkekengi | Antimicrobial | Different binding affinity to AgrA |

| Physalin D | Physalis angulata | Neuroprotective | Unique tissue distribution profile |

The uniqueness of physalin B lies in its potent antitumor activity combined with significant antimicrobial effects, making it a versatile candidate for further pharmacological exploration.

Physalin B is a naturally occurring secosteroid with the molecular formula C28H30O9 and an average molecular mass of 510.53 g/mol [1]. The monoisotopic mass of this compound has been determined to be 510.19 g/mol through high-resolution mass spectrometry [1]. Physalin B is identified in chemical databases by its unique CAS Registry Number 23133-56-4, which serves as its international identifier in scientific literature [2].

Physically, Physalin B appears as a crystalline powder at room temperature [20]. This compound exhibits specific solubility characteristics that are important for both analytical and experimental applications. It demonstrates good solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [20]. This solubility profile is consistent with its complex steroid-derived structure containing multiple oxygen functionalities [1].

For optimal preservation of its chemical integrity, Physalin B should be stored in a desiccated environment at -20°C [20]. Under these conditions, the compound maintains its structural stability and chemical properties for extended periods [20]. The physical characteristics of Physalin B are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C28H30O9 |

| Average Molecular Mass | 510.53 g/mol |

| Monoisotopic Mass | 510.19 g/mol |

| CAS Registry Number | 23133-56-4 |

| Physical Appearance | Crystalline powder |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |

| Storage Condition | Desiccate at -20°C |

Table 1: Physical and chemical properties of Physalin B [1] [2] [20]

Stereochemistry and Conformational Analysis

Physalin B possesses a complex three-dimensional structure with multiple stereogenic centers that define its spatial arrangement and biological properties [3]. The absolute configuration of Physalin B has been established as (1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S) through comprehensive stereochemical analysis using X-ray crystallography and advanced spectroscopic techniques [20] [23]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, which provide a standardized system for describing the spatial arrangement of atoms around chiral centers [23].

Conformational analysis of Physalin B reveals a rigid molecular framework with limited rotational freedom due to its intricate ring system [10]. The six-membered rings A and B within the structure adopt half-chair conformations, with specific atoms deviating from the best plane formed by the remaining atoms [11]. This conformational rigidity contributes significantly to the compound's biological recognition properties and chemical reactivity patterns [10] [11].

The stereochemical features of Physalin B are further characterized by the presence of specific hydrogen bonding networks that stabilize its three-dimensional structure [11]. X-ray crystallographic studies have revealed that Physalin B molecules form dimers through two oxygen-hydrogen to oxygen contacts in crystalline states, creating a network of intermolecular interactions that influence the overall packing arrangement [11] [13]. These structural characteristics are summarized in Table 2.

| Feature | Description |

|---|---|

| Stereochemical Configuration | Contains 11 stereocenters with specific spatial arrangement |

| Absolute Configuration | (1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S) |

| Stereochemical Notation | Uses R/S system based on Cahn-Ingold-Prelog priority rules |

| Conformational Features | Rigid molecule with specific three-dimensional arrangement |

| Intermolecular Interactions | Forms dimers through O-H···O hydrogen bonds in crystal structure |

Table 2: Stereochemistry and conformational features of Physalin B [11] [20] [23]

Unique 13,14-seco-16,24-cyclo-steroidal Ring Skeleton

Physalin B belongs to a distinctive class of steroidal compounds characterized by an unusual 13,14-seco-16,24-cyclo-steroidal ring skeleton [1] [4]. This unique structural feature distinguishes physalins from conventional steroids and contributes to their specialized biological activities [4]. The term "seco" in the structural description refers to the cleavage of the bond that typically exists between positions 13 and 14 in standard steroid structures [1]. This bond breakage creates an expanded ring system that fundamentally alters the three-dimensional architecture of the molecule [4].

Complementing the bond cleavage between positions 13 and 14, Physalin B features a characteristic cyclization between positions 16 and 24, forming a new six-membered ring [1] [3]. This structural rearrangement results in a highly complex polycyclic system that deviates significantly from the conventional tetracyclic steroid template [3]. The 13,14-seco-16,24-cyclo arrangement creates a unique three-dimensional scaffold that is critical for the specific molecular recognition properties of Physalin B [4] [10].

Research findings indicate that this distinctive ring skeleton is biosynthetically derived from ergostane-type steroids through a series of oxidative modifications and skeletal rearrangements [4]. The unusual ring system of Physalin B represents a remarkable example of natural product structural diversity and demonstrates the complex biosynthetic capabilities of plants in the genus Physalis [1] [4]. This structural uniqueness has made Physalin B a compound of significant interest in natural product chemistry and medicinal chemistry research [10].

Octacyclic Structure with 11 Stereocenters

Physalin B possesses an exceptionally complex octacyclic structure containing eight fused rings, making it one of the most structurally intricate natural products isolated from the genus Physalis [5] [10]. This elaborate ring system includes a combination of five-, six-, and larger-membered rings that are interconnected in a highly condensed arrangement [10]. The octacyclic framework creates a compact three-dimensional architecture that defines the molecular shape and recognition properties of Physalin B [5] [10].

A particularly noteworthy structural feature of Physalin B is the presence of a tetracyclic cage-like structure combined with a bicyclic moiety [10]. This cage-like arrangement contributes significantly to the conformational rigidity of the molecule and creates a unique three-dimensional scaffold [10]. The structural complexity of Physalin B is further enhanced by the presence of two lactone functionalities integrated within its ring system [5] [11].

The structural complexity of Physalin B is further amplified by the presence of 11 stereocenters distributed throughout its molecular framework [10]. These stereocenters create a specific three-dimensional arrangement that is essential for the compound's molecular recognition properties [10] [11]. The high density of stereogenic centers within a relatively compact molecular structure represents a significant synthetic challenge, which explains why the total synthesis of Physalin B remained elusive for decades after its initial isolation in 1969 [10]. The combination of an octacyclic structure with 11 stereocenters places Physalin B among the most structurally complex natural products and highlights the remarkable biosynthetic capabilities of plants in the genus Physalis [5] [10] [11].

Spectroscopic Characterization and Structural Analysis

The structural elucidation of Physalin B has been accomplished through the application of multiple complementary spectroscopic techniques [12]. Ultraviolet spectroscopy reveals that Physalin B exhibits a characteristic absorption maximum at 225 nm, which is consistent with its conjugated carbonyl functionalities [12]. Infrared spectroscopic analysis demonstrates distinctive absorption bands at 3430, 2924, 1787, 1758, 1728, 1462, 1376, 1218, 1073, and 1041 cm-1, corresponding to hydroxyl, carbonyl, and various carbon-oxygen functionalities within the molecule [24].

Mass spectrometric analysis of Physalin B provides crucial molecular weight confirmation and fragmentation patterns that support its structural assignment [2]. High-resolution electron impact mass spectrometry (HREIMS) shows a molecular ion peak at m/z 510.19 [M]+, which aligns precisely with the calculated mass for the molecular formula C28H30O9 [2] [24]. The fragmentation pattern observed in mass spectrometry provides valuable information about the structural subunits present in the molecule [2].

Nuclear magnetic resonance (NMR) spectroscopy has played a pivotal role in the structural characterization of Physalin B [14]. The proton (1H) NMR spectrum exhibits a complex pattern of signals reflecting the intricate structure with multiple stereocenters [14]. Carbon-13 (13C) NMR spectroscopy reveals characteristic signals for carbonyl carbons (δ 168-170 ppm), olefinic carbons (δ 120-140 ppm), and oxygenated carbons (δ 70-90 ppm) [14]. Two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in establishing the connectivity and spatial relationships between atoms in the molecule [16].

The definitive confirmation of the three-dimensional structure of Physalin B has been achieved through X-ray crystallography [5] [11]. Crystallographic analysis reveals that Physalin B crystallizes in the monoclinic system with space group P21 [5]. The crystal parameters have been determined as a=12.4996(2), b=14.35620(10), c=14.75190(10)Å, V=2607.97(5)Å3, Z=4 [5]. X-ray crystallography has been particularly valuable in establishing the absolute configuration of the 11 stereocenters present in the molecule [11] [13]. The spectroscopic characteristics of Physalin B are summarized in Table 3.

| Spectroscopic Method | Key Features |

|---|---|

| UV Spectroscopy | Absorption maximum at 225 nm |

| IR Spectroscopy | Characteristic bands at 3430, 2924, 1787, 1758, 1728, 1462, 1376, 1218, 1073, 1041 cm-1 |

| Mass Spectrometry | Molecular ion peak at m/z 510.19 [M]+ in HREIMS |

| 1H NMR | Complex pattern of signals due to the intricate structure with multiple stereocenters |

| 13C NMR | Signals for carbonyl carbons (δ 168-170 ppm), olefinic carbons (δ 120-140 ppm), and oxygenated carbons (δ 70-90 ppm) |

| 2D NMR (HSQC/HMBC) | Allows determination of connectivity and spatial relationships between atoms |

| X-ray Crystallography | Confirms absolute configuration and three-dimensional structure with monoclinic crystal system, space group P21 |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Wikipedia

Dates

Explore Compound Types